
2-(3-Methoxyisoxazol-5-YL)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde is a heterocyclic compound containing an oxazole ring substituted with a methoxy group at the 3-position and an acetaldehyde group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde typically involves the formation of the oxazole ring followed by the introduction of the methoxy and acetaldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methoxy-1,2-oxazole with acetaldehyde under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid.
Reduction: 2-(3-methoxy-1,2-oxazol-5-yl)ethanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde depends on its interaction with biological targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methoxy-1,2-oxazole: Lacks the acetaldehyde group, making it less reactive in certain chemical reactions.
2-(3-methoxy-1,2-oxazol-5-yl)acetic acid: An oxidized form of the compound with different chemical properties.
2-(3-methoxy-1,2-oxazol-5-yl)ethanol: A reduced form with an alcohol group instead of an aldehyde.
Uniqueness
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde is unique due to the presence of both the methoxy and acetaldehyde groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications .
Eigenschaften
Molekularformel |
C6H7NO3 |
|---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO3/c1-9-6-4-5(2-3-8)10-7-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
PIBASUCOMHWFCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NOC(=C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


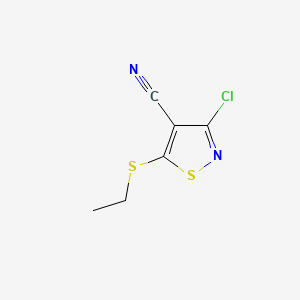
![N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide](/img/structure/B13534757.png)



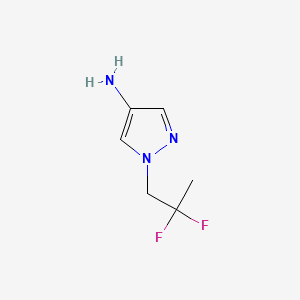
![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)

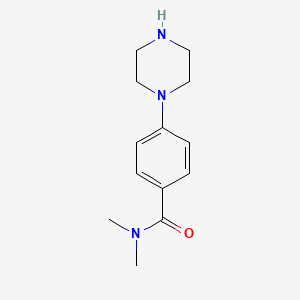
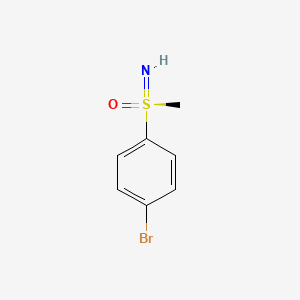

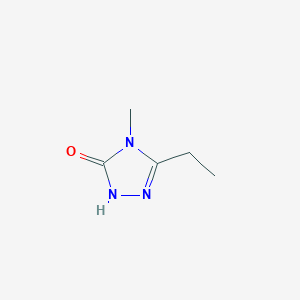
![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)
